
KadcoccilactoneJ
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KadcoccilactoneJ is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is derived from the plant Kadsura coccinea, which is known for its medicinal properties. The compound has been studied for its potential therapeutic effects and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of KadcoccilactoneJ typically involves several steps, including extraction from the Kadsura coccinea plant, followed by purification and chemical modification. The exact synthetic routes can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using large-scale extraction and purification techniques. This often involves the use of high-pressure liquid chromatography (HPLC) and other advanced separation methods to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions: KadcoccilactoneJ undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons.
科学研究应用
KadcoccilactoneJ has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It has been studied for its potential effects on cellular processes and its role in various biological pathways.
Medicine: Research has shown that this compound may have therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other products due to its unique chemical properties.
作用机制
The mechanism of action of KadcoccilactoneJ involves its interaction with specific molecular targets and pathways within the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may affect pathways related to inflammation and cell proliferation.
相似化合物的比较
KadcoccilactoneJ can be compared with other similar compounds, such as:
Kadsurin: Another compound derived from the Kadsura coccinea plant, known for its anti-inflammatory properties.
Schisandrin: A compound with similar chemical structure and biological activity, often studied for its potential therapeutic effects.
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of chemical properties and biological activities. It has shown promise in a wider range of applications and may offer more potent effects in certain therapeutic areas.
属性
分子式 |
C28H36O10 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC 名称 |
(1R,2S,4S,6R,7S,8S,10R,11S,13S,15R,19R,22S,24R)-11,13,24-trihydroxy-7,21,21-trimethyl-8-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]-3,9,16,20-tetraoxaheptacyclo[11.11.0.02,4.02,10.06,10.015,19.015,22]tetracosan-17-one |
InChI |
InChI=1S/C28H36O10/c1-11-5-15(34-23(11)32)21-12(2)13-6-19-28(36-19)22-14(29)7-16-24(3,4)35-18-8-20(31)37-26(16,18)10-25(22,33)9-17(30)27(13,28)38-21/h5,12-19,21-22,29-30,33H,6-10H2,1-4H3/t12-,13+,14+,15-,16-,17-,18+,19-,21-,22+,25-,26+,27+,28+/m0/s1 |
InChI 键 |
QVDSQJYLZJYHMK-JWQZLAEKSA-N |
手性 SMILES |
C[C@H]1[C@H]2C[C@H]3[C@@]4([C@@]2([C@H](C[C@]5([C@H]4[C@@H](C[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)O)O)O[C@@H]1[C@@H]8C=C(C(=O)O8)C)O3 |
规范 SMILES |
CC1C2CC3C4(C2(C(CC5(C4C(CC6C(OC7C6(C5)OC(=O)C7)(C)C)O)O)O)OC1C8C=C(C(=O)O8)C)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


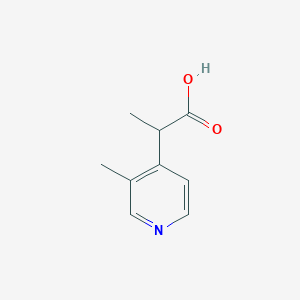
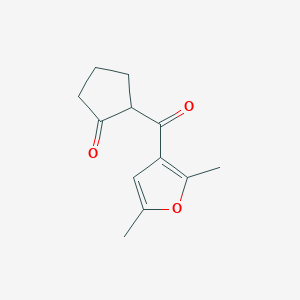
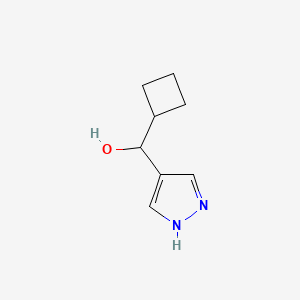
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
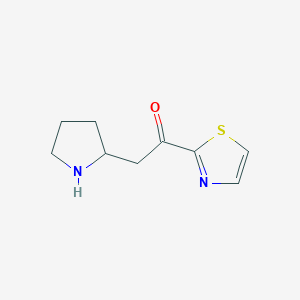
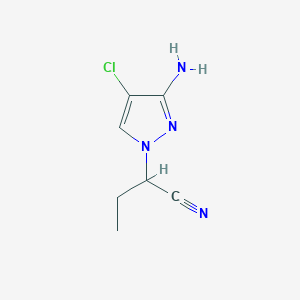

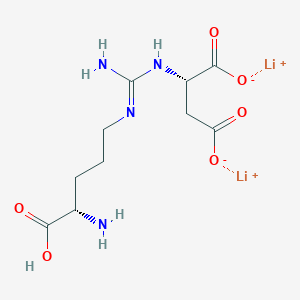
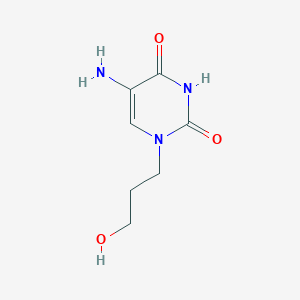
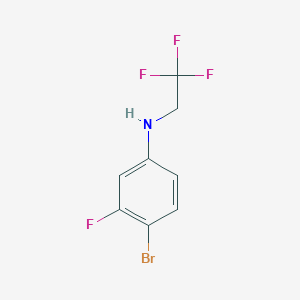
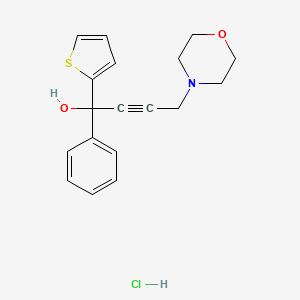

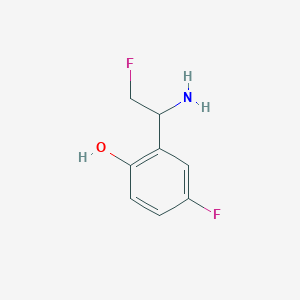
![1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13073613.png)
